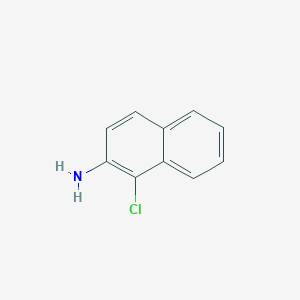

1-Chloronaphthalen-2-amine

Übersicht

Beschreibung

1-Chloronaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphthalen-2-amine typically involves the chlorination of naphthalene followed by the introduction of an amino group. One common method is the direct chlorination of naphthalene to form 1-chloronaphthalene, which is then subjected to nitration to produce 2-nitro-1-chloronaphthalene. The nitro group is subsequently reduced to an amino group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-Aminonaphthalene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-Aminonaphthalene.

Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

1-Chloronaphthalen-2-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in the development of drugs targeting cancer and other diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that modifications of this compound can lead to the development of novel anticancer agents. For instance, derivatives have been synthesized that exhibit significant cytotoxicity against specific cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in the production of polymers and dyes. Its ability to participate in various chemical reactions makes it valuable for creating materials with specific properties.

Data Table: Polymerization Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Free Radical Polymerization | Heat, initiator | Polymers with enhanced thermal stability |

| Condensation Polymerization | Acidic conditions | High-performance thermoplastics |

Environmental Chemistry

The compound is also studied for its role in environmental applications, particularly in the degradation of pollutants. Its chlorinated structure allows it to interact with various environmental contaminants, making it a candidate for remediation processes.

Case Study: Pollutant Degradation

Studies have shown that this compound can enhance the degradation rates of certain organic pollutants in wastewater treatment systems. This is achieved through advanced oxidation processes that utilize the compound's reactive properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound for chromatographic techniques. Its distinct properties allow for accurate quantification and identification in complex mixtures.

Data Table: Analytical Techniques

| Technique | Application | Detection Limit |

|---|---|---|

| Gas Chromatography | Environmental samples | ppb levels |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical analysis | ppm levels |

Wirkmechanismus

The mechanism of action of 1-Chloronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloronaphthalene: Similar in structure but lacks the amino group.

2-Aminonaphthalene: Similar but lacks the chlorine atom.

2-Nitro-1-chloronaphthalene: Precursor in the synthesis of 1-Chloronaphthalen-2-amine.

Uniqueness: this compound is unique due to the presence of both an amino group and a chlorine atom on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1-Chloronaphthalen-2-amine (C10H8ClN) is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group (-NH2) and a chlorine atom (-Cl) attached to the naphthalene ring. This unique structure allows for distinct chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding.

- Halogen Bonding : The chlorine atom participates in halogen bonding, which may enhance the compound's affinity for certain biological targets.

These interactions can lead to significant biological effects, including modulation of enzyme functions and influence on signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. This apoptotic effect is critical in cancer treatment as it promotes programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloronaphthalene | Lacks amino group | Limited biological activity |

| 2-Aminonaphthalene | Lacks chlorine atom | Moderate antimicrobial activity |

| 2-Nitro-1-chloronaphthalene | Precursor in synthesis | Potentially toxic |

The presence of both an amino group and a chlorine atom in this compound contributes to its unique reactivity and biological profile, differentiating it from other naphthalene derivatives .

Case Studies and Research Findings

Several studies have documented the effects of this compound on human health and disease models:

- Anticancer Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

- Toxicological Assessments : Research has shown that exposure to aromatic amines, including chlorinated derivatives, can be associated with increased risks of bladder cancer among industrial workers. Case series have linked occupational exposure to similar compounds with elevated cancer incidences, emphasizing the need for careful handling and further research into their long-term effects .

- Microbial Resistance Studies : Investigations into the antimicrobial efficacy of this compound revealed its potential against antibiotic-resistant bacterial strains, showcasing its relevance in addressing modern challenges in infectious disease treatment .

Eigenschaften

IUPAC Name |

1-chloronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329174 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-11-2 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.